(5-fluoro-1H-indol-2-yl)boronic acid (5-fluoro-1H-indol-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1202709-15-6
VCID: VC8057778
InChI: InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
SMILES: B(C1=CC2=C(N1)C=CC(=C2)F)(O)O
Molecular Formula: C8H7BFNO2
Molecular Weight: 178.96 g/mol

(5-fluoro-1H-indol-2-yl)boronic acid

CAS No.: 1202709-15-6

Cat. No.: VC8057778

Molecular Formula: C8H7BFNO2

Molecular Weight: 178.96 g/mol

* For research use only. Not for human or veterinary use.

(5-fluoro-1H-indol-2-yl)boronic acid - 1202709-15-6

Specification

CAS No. 1202709-15-6
Molecular Formula C8H7BFNO2
Molecular Weight 178.96 g/mol
IUPAC Name (5-fluoro-1H-indol-2-yl)boronic acid
Standard InChI InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Standard InChI Key FURMOEZNGAUTMY-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1)C=CC(=C2)F)(O)O
Canonical SMILES B(C1=CC2=C(N1)C=CC(=C2)F)(O)O

Introduction

Structural and Chemical Identity

Molecular Structure

The compound’s IUPAC name, (5-fluoro-1H-indol-2-yl)boronic acid, reflects its indole backbone substituted with fluorine and boronic acid groups. The canonical SMILES representation is B(C1=CC2=C(N1)C=CC(=C2)F)(O)O\text{B(C1=CC2=C(N1)C=CC(=C2)F)(O)O}, highlighting the boronic acid moiety (-B(OH)2_2) at the 2-position and fluorine at the 5-position .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(5-fluoro-1H-indol-2-yl)boronic acidPubChem
CAS Number1202709-15-6PubChem
Molecular FormulaC8H7BFNO2\text{C}_8\text{H}_7\text{BFNO}_2PubChem
Molecular Weight178.96 g/molPubChem
InChI KeyFURMOEZNGAUTMY-UHFFFAOYSA-NPubChem

Electronic and Steric Features

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the indole ring and enhancing the boronic acid group’s reactivity. This electronic modulation facilitates participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile .

Physicochemical Properties

Computed Physicochemical Data

PubChem’s computed properties provide insights into the compound’s behavior:

Table 2: Physicochemical Properties

PropertyValueSignificance
Hydrogen Bond Donors3Facilitates solubility in polar solvents
Hydrogen Bond Acceptors3Enhances interaction with biological targets
Rotatable Bond Count1Indicates moderate conformational flexibility
Topological Polar Surface Area75.4 ŲPredicts membrane permeability

Stability and Solubility

Boronic acids generally exhibit stability in anhydrous conditions but hydrolyze in aqueous media. The fluorine substituent may enhance oxidative stability compared to non-halogenated analogs. Solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in non-polar solvents.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides via palladium catalysis. This reaction is pivotal in constructing biaryl structures prevalent in pharmaceuticals.

Example Reaction:

(5-Fluoro-1H-indol-2-yl)boronic acid+Aryl-XPd0Biaryl Product+B(OH)3\text{(5-Fluoro-1H-indol-2-yl)boronic acid} + \text{Aryl-X} \xrightarrow{\text{Pd}^0} \text{Biaryl Product} + \text{B(OH)}_3
(X = Br, I; Catalyst = Pd(PPh3_3)4_4)

Oxidation and Functionalization

The boronic acid moiety can be oxidized to phenolic derivatives using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or converted to trifluoroborates (BF3K\text{BF}_3\text{K}) for enhanced stability.

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